molecular formula C7H9N3 B023046 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 108990-72-3

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B023046
CAS No.: 108990-72-3
M. Wt: 135.17 g/mol
InChI Key: WTCJRQDRMMTPHC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H9N3 It is a bicyclic structure that incorporates both a cyclopentane ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of a base such as triethylamine and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or activating a receptor .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    6,7-Dihydro-5H-cyclopenta[d]thieno[2,3-d]pyrimidine: This compound includes a thiophene ring fused to the pyrimidine ring, offering different electronic properties.

Uniqueness

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific bicyclic structure that combines a cyclopentane ring with a pyrimidine ring. This structure provides distinct chemical and biological properties that are not found in its analogs .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCJRQDRMMTPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282820
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108990-72-3
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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